Ergocryptinine

Overview

Description

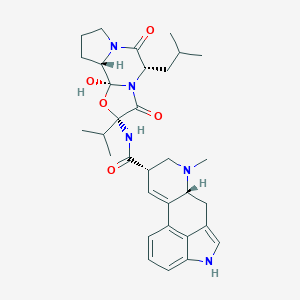

Ergocryptinine is an ergopeptine and one of the ergoline alkaloids. It is isolated from ergot or fermentation broth and serves as a starting material for the production of bromocriptine . This compound is known for its significant effects on the central nervous system due to its structural similarity to neurotransmitters .

Mechanism of Action

Ergocryptinine, an ergopeptine and one of the ergoline alkaloids, is a naturally occurring compound isolated from ergot or fermentation broth . It serves as a starting material for the production of bromocriptine . This article aims to provide a comprehensive overview of the mechanism of action of this compound.

Target of Action

It is known that ergot alkaloids, including this compound, have significant effects on the central nervous system of mammals due to their structural similarity to neurotransmitters .

Mode of Action

It has been suggested that this compound may interact with dopamine receptors, leading to significant clinical improvements in patients with parkinson’s disease . The effect of this compound in the dopamine D2 receptor also reduces prolactin plasma levels and induces hypotension .

Biochemical Pathways

The biosynthetic pathways to this compound start with the prenylation of L-tryptophan in an SN1 fashion with dimethylallyl pyrophosphate (DMAPP). DMAPP is derived from mevalonic acid. This reaction is catalyzed by a prenyltransferase enzyme named FgaPT2 in Aspergillus fumigatus . An X-ray structure of the prenyltransferase FgaPT2 and tryptophan has been reported, and used to propose a three-step mechanism:

Result of Action

It has been suggested that all the registered effects of this compound suggest a potential neuroprotective effect of this drug, and some reports have indicated that this activity may be related to the activation of nf-kb .

Action Environment

It is known that ergot alkaloids, including this compound, are produced by fungi of the genus claviceps, which parasitize the seed heads of living plants at the time of flowering . Therefore, environmental conditions that favor the growth of these fungi could potentially influence the production and action of this compound.

Biochemical Analysis

Biochemical Properties

Ergocryptinine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with the enzyme prenyltransferase, which catalyzes the prenylation of L-tryptophan, a key step in the biosynthesis of this compound . This interaction is essential for the formation of the ergoline ring structure, a characteristic feature of ergot alkaloids. Additionally, this compound has been shown to bind to various receptors in the central nervous system, influencing neurotransmitter release and signal transduction pathways .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving dopamine and serotonin receptors . These interactions can lead to changes in gene expression and alterations in cellular metabolism. For instance, this compound can modulate the activity of adenylate cyclase, an enzyme involved in the cyclic AMP (cAMP) signaling pathway, thereby affecting cellular responses to hormonal stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors, such as dopamine and serotonin receptors, leading to either inhibition or activation of these receptors . This binding can result in changes in intracellular signaling cascades, including the cAMP pathway and the phosphoinositide pathway. Additionally, this compound can inhibit the activity of certain enzymes, such as monoamine oxidase, which is involved in the degradation of neurotransmitters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of receptor activity and gene expression . These temporal effects are crucial for understanding the potential therapeutic applications and limitations of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing symptoms of neurological disorders . At high doses, this compound can exhibit toxic effects, including vasoconstriction and neurotoxicity . These dosage-dependent effects highlight the importance of careful dosage regulation in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biosynthesis and degradation. The biosynthesis of this compound involves the prenylation of L-tryptophan by the enzyme prenyltransferase, followed by a series of enzymatic reactions that form the ergoline ring structure . This compound can also influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, such as adenylate cyclase and monoamine oxidase .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of this compound in target tissues, such as the brain and liver. The transport and distribution of this compound are critical for its pharmacological effects and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This subcellular localization allows this compound to interact with its target receptors and enzymes effectively, thereby exerting its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthetic pathway to ergocryptinine starts with the prenylation of L-tryptophan in an SN1 fashion with dimethylallyl pyrophosphate (DMAPP), which is derived from mevalonic acid. This reaction is catalyzed by a prenyltransferase enzyme named FgaPT2 in Aspergillus fumigatus .

Industrial Production Methods: this compound is typically isolated from ergot or fermentation broth. The industrial production involves the cultivation of fungi such as Claviceps purpurea, which parasitizes the seed heads of living plants at the time of flowering .

Chemical Reactions Analysis

Types of Reactions: Ergocryptinine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Ergocryptinine has a wide range of scientific research applications:

Chemistry: Used as a starting material for synthesizing other compounds, such as bromocriptine.

Biology: Studied for its effects on the central nervous system and its potential neuroprotective properties.

Medicine: Investigated for its potential use in treating conditions like Parkinson’s disease and migraines.

Industry: Utilized in the production of pharmaceuticals and as a research tool in various biochemical studies.

Comparison with Similar Compounds

- Ergometrine

- Ergotamine

- Ergosine

- Ergocristine

- Ergocryptine

- Ergocornine

Comparison: Ergocryptinine is unique among these compounds due to its specific structural features and its distinct biosynthetic pathway involving the prenylation of L-tryptophan . While other ergot alkaloids share similar pharmacological properties, this compound’s unique structure allows for specific interactions with neurotransmitter receptors, making it a valuable compound for research and pharmaceutical applications .

Biological Activity

Ergocryptinine, an ergot alkaloid derived from the fungus Claviceps purpurea, has garnered attention due to its diverse biological activities, particularly its effects on dopaminergic systems and potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound (C₃₂H₄₁N₅O₅) is structurally related to other ergot alkaloids and primarily interacts with dopamine receptors, particularly D₂-type receptors. Research indicates that this compound can significantly elevate dopamine release in vitro, achieving approximately 400% increase at effective concentrations (EC50) around 30 µM . The mechanism involves both receptor interaction and the promotion of dopamine release from central nerve endings, distinguishing it from other ergot alkaloids like ergotamine and ergonovine, which exhibit minimal activity in this regard .

Biological Effects

This compound exhibits several notable biological effects:

- Dopaminergic Activity : this compound enhances dopaminergic transmission, which is crucial for its potential use in treating conditions like Parkinson's disease. It has been shown to stimulate dopamine release more slowly than other stimulants like amphetamine or nicotine .

- Vasoconstriction : Like other ergot alkaloids, this compound has vasoconstrictive properties. A comparative study highlighted its relative potency in inducing vasoconstriction alongside other ergot alkaloids such as ergovaline and ergotamine . The onset of vasoconstriction was noted to be significant in cases of ergotism in livestock, leading to various clinical manifestations including abortion and lameness .

- Cytotoxicity : Recent studies have evaluated the cytotoxic effects of this compound on human cells. While it demonstrated lower cytotoxicity compared to ergocristine, it still induced apoptosis in renal proximal tubule epithelial cells at concentrations starting from 1 µM . This highlights the need for careful assessment when considering its therapeutic applications.

Case Studies

Several case studies illustrate the impact of this compound in agricultural contexts:

- Livestock Ergotism : In a series of cases involving cattle exposed to high levels of ergot alkaloids (including this compound), symptoms ranged from moderate lameness to severe outcomes like hoof sloughing and abortions. For instance, one case reported total ergot alkaloid levels exceeding 54,000 ppb, resulting in significant reproductive losses .

- Clinical Observations : In clinical settings, this compound's effects on dopaminergic activity have been explored through its use as a prolactin inhibitor. Its brominated derivative has shown enhanced activity in treating disorders related to excessive prolactin secretion .

Table 1: Comparative Potency of Ergot Alkaloids

| Alkaloid | EC50 (µM) | Vasoconstriction Potency | Dopaminergic Activity |

|---|---|---|---|

| This compound | 30 | Moderate | High |

| Ergovaline | N/A | High | Low |

| Ergotamine | N/A | High | Low |

| Ergocrystine | N/A | Moderate | Very High |

Note: EC50 values represent the concentration required for half-maximal response.

Properties

IUPAC Name |

(6aR,9S)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38)/t20-,24+,25-,26-,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOTUXAWKBPQJW-JJANYQHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891859 | |

| Record name | Ergocryptinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-10-4 | |

| Record name | Ergocryptinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergocryptinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ergocryptinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8α)-12'-hydroxy-5'α-isobutyl-2'-isopropylergotaman-3',6',18-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ERGOCRYPTININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/919K69S85N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Ergocryptinine and its effect on the vascular system?

A1: While considered biologically inactive in the past, recent research suggests that this compound, like its (R)-epimer Ergocryptine, exhibits vasoconstrictive properties. [] This means it causes narrowing of blood vessels, potentially leading to reduced blood flow. [] The exact mechanism by which this compound interacts with its target(s) to induce this vasoconstriction requires further investigation.

Q2: Is there evidence that this compound possesses similar biological activity to its (R)-epimer, Ergocryptine?

A2: Yes, in vitro studies using bovine metatarsal arteries demonstrated that this compound elicits a concentration-dependent contractile response in arterial tissue, mirroring the vasoactive effects observed with Ergocryptine. [, ] This suggests a comparable level of biological activity between the two epimers.

Q3: How stable is this compound in different solvents and storage conditions?

A4: Research indicates that the stability of this compound is influenced by both temperature and the solvent used. While relatively stable in chloroform, acetone, and acetonitrile at room temperature, this compound undergoes significant epimerization to Ergocryptine in methanol and water-methanol mixtures. [] Storage at -40°C significantly reduces epimerization in all tested solvents. [] This emphasizes the importance of carefully controlling storage conditions and considering potential epimerization when conducting research with this compound.

Q4: What analytical methods are commonly employed to detect and quantify this compound in food and feed samples?

A5: High-performance liquid chromatography (HPLC) coupled with fluorescence detection is widely used for the separation and quantification of this compound and other ergot alkaloids in various matrices. [] The development of highly sensitive techniques like ultra high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has further improved the accuracy and efficiency of ergot alkaloid analysis in complex samples. [] These methods are crucial for monitoring and controlling the levels of this compound and ensuring food and feed safety.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.